molecular formula C21H25F3N2O2 B3481891 1-(2,3-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(2,3-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B3481891
M. Wt: 394.4 g/mol
InChI Key: GSVVZAPSTYEOEE-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-(2,3-dimethoxybenzyl)” and “4-[2-(trifluoromethyl)benzyl]” indicate the groups attached to the piperazine ring. The “dimethoxybenzyl” part suggests that there are two methoxy (O-CH3) groups on a benzene ring, which is then attached to the piperazine ring via a methylene (-CH2-) group. The “2-(trifluoromethyl)benzyl” part indicates a benzene ring with a trifluoromethyl (-CF3) group attached, which is then linked to the piperazine ring via a methylene (-CH2-) group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzyl bromides with piperazine. The benzyl bromides could be synthesized from the corresponding phenols through a series of reactions including methylation, bromination, and then a Sandmeyer reaction for the introduction of the trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, which is a saturated ring and thus flexible. The benzyl groups would provide some degree of rigidity. The presence of the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group would impact the electronic distribution in the molecule .


Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo reactions at the nitrogen atoms, such as alkylation. The aromatic rings could undergo electrophilic aromatic substitution reactions, although the presence of the methoxy and trifluoromethyl groups would influence the reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar piperazine ring, polar methoxy groups, and nonpolar benzene and trifluoromethyl groups would impact its solubility, boiling point, melting point, and other properties .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a library of similar compounds for screening .

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2/c1-27-19-9-5-7-17(20(19)28-2)15-26-12-10-25(11-13-26)14-16-6-3-4-8-18(16)21(22,23)24/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVVZAPSTYEOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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